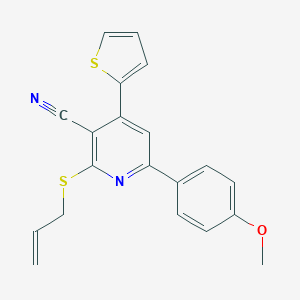![molecular formula C25H23F3N2O2S B459984 2-{[6-(1-Adamantyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-phenylacetic acid CAS No. 488827-01-6](/img/structure/B459984.png)
2-{[6-(1-Adamantyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a chemical with the molecular formula C25H23F3N2O2S and a molecular weight of 472.5g/mol . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an adamantyl group, a cyano group, a trifluoromethyl group, a pyridinyl group, a sulfanyl group, and a phenylacetic acid group .Aplicaciones Científicas De Investigación
Adamantane Derivatives in Neurodegenerative Diseases
Adamantane-based scaffolds are noted for their pharmacological potential in treating neurodegenerative diseases. Compounds such as amantadine and memantine, which feature adamantane structures, are utilized in managing dementia, Alzheimer's, and Parkinson's diseases. The structure-activity relationships of over 75 natural and synthetic adamantane derivatives highlight the significance of 1-fluoro- and 1-phosphonic acid adamantane derivatives. These show promising effects against Alzheimer's, Parkinson's, and other neurodegenerative diseases, surpassing the efficacy of amantadine and memantine. This suggests a potential research area for the chemical structure , exploring its applicability in neurodegenerative disease management due to its adamantane base (Dembitsky, Gloriozova, & Poroikov, 2020).
Perfluorinated Acids and Environmental Impacts
The environmental persistence and detection of perfluorinated acids (PFAs) in wildlife raise concerns about their bioaccumulation potential. The bioaccumulation of PFAs is directly related to the fluorinated carbon chain length. Research on perfluorooctane sulfonate (PFOS) has generated interest in the bioaccumulation potential of perfluorinated carboxylates (PFCAs) and sulfonates (PFASs), with findings suggesting that PFCAs with shorter carbon chains are not considered bioaccumulative according to regulatory criteria. This area of research might provide insights into environmental safety and regulatory considerations for related compounds, including the compound , particularly in understanding its environmental behavior and potential bioaccumulation (Conder, Hoke, de Wolf, Russell, & Buck, 2008).
Propiedades
IUPAC Name |
2-[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-2-phenylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F3N2O2S/c26-25(27,28)19-9-20(24-10-14-6-15(11-24)8-16(7-14)12-24)30-22(18(19)13-29)33-21(23(31)32)17-4-2-1-3-5-17/h1-5,9,14-16,21H,6-8,10-12H2,(H,31,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQQBADJKRDHJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=C(C(=C4)C(F)(F)F)C#N)SC(C5=CC=CC=C5)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[6-(1-Adamantyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-phenylacetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-cyano-6-phenyl-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B459901.png)
![2-{[3-cyano-6-phenyl-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B459903.png)

![2-[(3-cyano-6-phenyl-4-thien-2-ylpyridin-2-yl)sulfanyl]-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B459905.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B459907.png)
![Tert-butyl {[3-cyano-6-(4-methoxyphenyl)-4-thien-2-ylpyridin-2-yl]sulfanyl}acetate](/img/structure/B459908.png)
![N-(1-adamantyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-thien-2-ylpyridin-2-yl]sulfanyl}acetamide](/img/structure/B459911.png)
![2-[3-Cyano-6-(4-methoxy-phenyl)-4-thiophen-2-yl-pyridin-2-ylsulfanyl]-N-(2-methoxy-benzyl)-acetamide](/img/structure/B459913.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(3-ethoxyphenyl)acetamide](/img/structure/B459914.png)
![N-Benzyl-2-[3-cyano-6-(4-methoxy-phenyl)-4-thiophen-2-yl-pyridin-2-ylsulfanyl]-acetamide](/img/structure/B459919.png)
![2-[3-cyano-6-(4-methoxyphenyl)-4-thiophen-2-ylpyridin-2-yl]sulfanyl-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B459920.png)
![2-Amino-6-[(2-bromobenzyl)sulfanyl]-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B459922.png)
![2-{[6-(1,3-benzodioxol-5-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B459923.png)
![2-Amino-6-[(3-bromobenzyl)sulfanyl]-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B459924.png)